Diethyl 2-Bromo-5-chlorobenzylphosphonate
Description
Properties
Molecular Formula |
C11H15BrClO3P |
|---|---|
Molecular Weight |
341.56 g/mol |
IUPAC Name |
1-bromo-4-chloro-2-(diethoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C11H15BrClO3P/c1-3-15-17(14,16-4-2)8-9-7-10(13)5-6-11(9)12/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
KQTVMPXOXOOLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC(=C1)Cl)Br)OCC |
Origin of Product |
United States |
Preparation Methods
Oxidative Bromination of Diethyl α-Hydroxybenzylphosphonates Using Triphenylphosphine and DDQ
A widely reported method for preparing diethyl α-bromo-benzylphosphonates, including the 2-bromo-5-chloro derivative, involves the oxidative bromination of diethyl α-hydroxybenzylphosphonates using a neutral system of triphenylphosphine (PPh3) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of tetrabutylammonium bromide (n-Bu4NBr) as the bromide source in dry dichloromethane at room temperature.
-
- A mixture of DDQ, PPh3, and n-Bu4NBr is stirred in dry dichloromethane.
- The diethyl α-hydroxy-5-chlorobenzylphosphonate is added dropwise.
- The reaction proceeds at room temperature for approximately 5 hours.
- Workup involves washing with water, drying, and purification by preparative silica gel chromatography.
-
- This method achieves high yields (~80%) for this compound.
- The product is typically obtained as a yellow oily compound.
- Characterization data such as ^1H NMR and ^13C NMR confirm the structure.
-
- Mild reaction conditions.
- Neutral reaction system avoids harsh acidic or basic conditions.
- High selectivity and yield.
| Product | Reaction Time (h) | Yield (%) | ^31P NMR (ppm, CDCl3) | Molecular Ion [M+H]^+ | Physical State |
|---|---|---|---|---|---|
| This compound | ~5 | 80 | 20.9 | 279 | Yellow oily liquid |
Synthesis via α-Hydroxybenzylphosphonate Precursors and Sulfonylation
Another preparative approach involves first synthesizing the diethyl α-hydroxy-5-chlorobenzylphosphonate, followed by sulfonylation with mesyl chloride or tosyl chloride to form sulfonylated intermediates, which can then be converted to the corresponding bromides.
-
- Dialkyl phosphites react with substituted benzaldehydes (including 5-chloro derivatives) in the presence of triethylamine in refluxing acetone to yield dialkyl α-hydroxybenzylphosphonates.
- These hydroxyphosphonates are then treated with methanesulfonyl chloride or p-toluenesulfonyl chloride in toluene with triethylamine at room temperature.
- The sulfonylated products can be further transformed to the brominated phosphonates by nucleophilic substitution with bromide sources.
-
- Mesylation at 25 °C for 0.5 hours.
- Purification by column chromatography.
-
- Yields for sulfonylation range between 64-88%.
- Products are typically crystalline solids.
- Characterized by ^31P NMR, ^1H NMR, and mass spectrometry.
Table 2. Selected Yields and Physical Data for Sulfonylated α-Hydroxybenzylphosphonates
| Compound | Substituent (R) | Reaction Time (h) | Yield (%) | ^31P NMR (ppm) | Melting Point (°C) |
|---|---|---|---|---|---|
| Diethyl α-Hydroxy-5-chlorobenzylphosphonate (2e) | 4-Chloro | 2 | 80 | 22.9 | 101–102 |
Precursor Preparation: 5-Bromo-2-Chlorobenzoic Acid and 2-Bromo-5-Chlorobenzaldehyde
The synthesis of this compound often requires key intermediates such as 5-bromo-2-chlorobenzoic acid and 2-bromo-5-chlorobenzaldehyde.
5-Bromo-2-Chlorobenzoic Acid Synthesis:
- Starting from 2-chlorobenzoic acid, lithiation with n-butyllithium in tetrahydrofuran at -75 °C occurs.
- Subsequent reaction with 1,2-dibromotetrafluoroethane introduces the bromine substituent.
- Acidic workup and crystallization yield the target acid with yields around 70-80%.
2-Bromo-5-Chlorobenzaldehyde Synthesis:
- Achieved via bromination of 3-chlorobenzaldehyde using N-bromosuccinimide (NBS) in an inorganic strong acid solvent.
- Temperature control ≤15 °C during NBS addition.
- Reaction time 2-10 hours with subsequent heating to 25-55 °C.
- Yields up to 90% with environmentally friendly and cost-effective process.
These intermediates serve as starting materials or are converted to α-hydroxybenzylphosphonate precursors for further functionalization.
Data adapted from Chinese patents CN111925289A (2020) and CN107879918B (2017)
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| PPh3/DDQ/n-Bu4NBr Oxidative Bromination | Diethyl α-hydroxy-5-chlorobenzylphosphonate | Triphenylphosphine, DDQ, n-Bu4NBr | Room temperature, CH2Cl2 solvent | ~80 | Mild, high yield, selective | Requires prior hydroxyphosphonate |
| Sulfonylation and Nucleophilic Substitution | Dialkyl α-hydroxybenzylphosphonates | Methanesulfonyl chloride, triethylamine | 25 °C, toluene | 64-88 | Versatile, crystalline intermediates | Multi-step, requires further steps |
| Lithiation and Halogenation for Precursors | 2-Chlorobenzoic acid or 3-chlorobenzaldehyde | n-Butyllithium, 1,2-dibromotetrafluoroethane, NBS | Low temperature (-75 to 55 °C) | 70-90 | High yield, scalable for intermediates | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Bromo-5-chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzylphosphonates.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Scientific Research Applications
Diethyl 2-Bromo-5-chlorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and its ability to inhibit certain enzymes.
Material Science: It is used in the development of flame retardants and plasticizers.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-5-chlorobenzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Diethyl Phthalate : A diester of phthalic acid, used as a plasticizer. Lacks halogens and phosphorus .
- Diethyl Succinate : A diester of succinic acid, employed in fragrances and solvents. Features a linear aliphatic chain .
- Diethyl 2-Bromo-5-chlorobenzylphosphonate : Combines aromatic halogenation with a phosphonate group, likely increasing steric bulk and altering electronic properties compared to the above esters.
Physical Properties
The following table contrasts key properties (data from provided evidence):
Key Inferences :
- The halogen substituents and phosphonate group in the target compound increase molecular weight, reducing volatility compared to Diethyl Succinate .
- Bromine and chlorine may enhance resistance to combustion, contrasting with Diethyl Phthalate’s moderate flammability .
Research Findings and Limitations
- Gaps in Evidence: No direct data on the target compound was found in the provided sources. Comparisons rely on structural analogs and general chemical principles.
- Key Differentiators : The target compound’s halogen-phosphonate combination distinguishes it from simpler diethyl esters, suggesting unique applications in medicinal chemistry or materials science.
Biological Activity
Diethyl 2-Bromo-5-chlorobenzylphosphonate is a phosphonate compound notable for its halogen substituents, which influence its biological activity and reactivity. This article delves into the compound's synthesis, biological activities, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzyl ring substituted with both bromine and chlorine atoms, which can enhance its reactivity compared to other phosphonates. Its chemical formula is , and it is primarily used in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the following steps:
- Halogenation : The introduction of bromine and chlorine onto the benzyl ring.
- Phosphonation : Reaction with phosphonic acid derivatives to form the phosphonate ester.
This compound serves as a versatile building block for various pharmaceuticals due to its unique structure.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Activity : Phosphonates have been shown to possess antibacterial properties. For instance, studies have indicated that similar phosphonates can inhibit bacterial growth effectively.
- Anticancer Potential : Preliminary studies suggest that phosphonates may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers .
Table 1: Biological Activity Overview
Antibacterial Studies
In a recent study, various phosphonates were tested for their antibacterial efficacy against strains such as Salmonella Typhi. The results demonstrated that compounds with similar structures to this compound exhibited significant zones of inhibition in agar diffusion assays .
Anticancer Studies
A series of experiments assessed the cytotoxic effects of diethyl α-hydroxy-benzylphosphonates against different tumor cell lines at a concentration of 50 µM. The findings showed moderate to significant cytostatic effects across breast, prostate, and lung carcinoma cell lines. Notably, some analogs were more effective against multidrug-resistant cells .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. These interactions can lead to inhibition of essential pathways in bacteria or cancer cells, thereby exerting its therapeutic effects.
Q & A
Q. What are the optimal synthetic routes for Diethyl 2-Bromo-5-chlorobenzylphosphonate to achieve high yield and purity?
Methodological Answer: The synthesis typically involves bromination and phosphonation steps. For example, bromination of a chlorobenzyl precursor followed by reaction with diethyl phosphite under controlled conditions (e.g., using a catalyst like Pd or Cu). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended to isolate the product with >95% purity. Reaction monitoring by TLC and NMR ensures intermediate stability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and phosphonate integration.
- Mass Spectrometry (ESI-TOF) : For molecular ion validation and isotopic pattern analysis (Br/Cl).
- FT-IR : To identify P=O and P-O-C stretches (~1250 cm⁻¹ and ~1050 cm⁻¹).
- X-ray Crystallography : Resolve steric effects of bromo/chloro substituents and phosphonate geometry .
Q. What safety protocols are essential when handling this compound?
Methodological Answer: Due to halogenated and phosphonate groups:
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Avoid inhalation; monitor vapor pressure (similar to diethyl succinate: ~1.3 mbar at 55°C) .
- Store at 0–6°C in sealed containers to prevent degradation.
- Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G* for light atoms, LANL2DZ for Br/Cl) to model electronic structure. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate with experimental Hammett σ constants for halogen substituents. Compare HOMO-LUMO gaps to assess oxidative addition feasibility in Suzuki-Miyaura couplings .
Q. What mechanistic insights explain contradictions in catalytic efficiency when using this compound in Pd-mediated reactions?
Methodological Answer: Contradictions may arise from steric hindrance (bulky phosphonate group) vs. electronic effects (electron-withdrawing Br/Cl). Use kinetic studies (variable-temperature NMR) and isotopic labeling (²H/¹³C) to distinguish rate-determining steps. Solvent effects (polar aprotic vs. ethers) can be modeled via COSMO-RS simulations .
Q. How does the phosphonate group influence bioactivity in antiviral or anticancer studies?
Methodological Answer: The phosphonate moiety mimics phosphate groups in biological systems, enabling competitive inhibition. Assay cytotoxicity (MTT/PI staining) and antiviral activity (plaque reduction). Compare with analogs lacking bromo/chloro substituents to isolate electronic effects. Molecular docking (AutoDock Vina) can predict binding affinity to viral proteases .
Q. What strategies resolve discrepancies between computational predictions and experimental reaction outcomes?
Methodological Answer:
Q. How to assess thermal stability under reaction conditions for high-temperature applications?
Methodological Answer: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (~156°C, similar to diethyl phthalate ). Pair with GC-MS to identify degradation byproducts (e.g., brominated aromatics).
Data Analysis & Experimental Design
Q. What statistical methods are recommended for optimizing reaction conditions?
Methodological Answer: Use Design of Experiments (DoE) with response surface methodology (RSM). Variables: temperature, catalyst loading, solvent polarity. Analyze via ANOVA to identify significant factors. Confirmation runs validate Pareto-optimal conditions .
Q. How to design green chemistry alternatives for synthesizing this compound?
Methodological Answer: Replace toxic solvents (DMF) with biodegradable options (Cyrene™). Test microwave-assisted synthesis to reduce energy use. Evaluate atom economy by minimizing protecting groups. Lifecycle assessment (LCA) quantifies environmental impact reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
